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Compound of Interest

Compound Name:
6-Chloro-4,5-dimethylpyridazin-3-

amine

Cat. No.: B1277671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of pyridazin-3-amine and its structural

isomers, 4-aminopyridazine and 6-aminopyridazine. Understanding the unique spectral

characteristics of these isomers is crucial for their unambiguous identification, characterization,

and purity assessment in drug discovery and development. The data presented herein is a

compilation of experimental and predicted values from various sources, offering a

comprehensive reference for researchers in the field.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for pyridazin-3-amine, 4-

aminopyridazine, and 6-aminopyridazine, covering Nuclear Magnetic Resonance (NMR),

Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data (δ, ppm)
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Compound H-4 H-5 H-6 -NH₂ Solvent

Pyridazin-3-

amine
~7.3 (d) ~6.9 (dd) ~8.4 (d) ~6.5 (br s) DMSO-d₆

4-

Aminopyridaz

ine

- ~7.7 (d) ~8.7 (d) ~6.8 (br s) DMSO-d₆

6-

Aminopyridaz

ine

~7.2-7.4 (d) ~6.7-6.9 (d) -
~5.0-5.5 (br

s)
Predicted

Table 2: ¹³C NMR Spectral Data (δ, ppm)

Compound C-3 C-4 C-5 C-6 Solvent

Pyridazin-3-

amine
~160 ~125 ~118 ~148 Predicted

4-

Aminopyridaz

ine

~155 ~140 ~120 ~150 Predicted

6-

Aminopyridaz

ine

~160-165 ~125-130 ~115-120 ~155-160 Predicted

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound N-H Stretch C=N/C=C Stretch N-H Bend

Pyridazin-3-amine 3400-3250 (m) 1600-1400 (m) 1650-1580 (m)

4-Aminopyridazine 3436, 3303 (s)
1636, 1602, 1507,

1436 (m)
1648 (s)

6-Aminopyridazine 3300-3500 (m, sh) 1450-1580 (m-s) 1600-1650 (s)
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(s) = strong, (m) = medium, (sh) = sharp, (br) = broad

Table 4: UV-Vis and Mass Spectrometry Data

Compound λmax (nm) (Solvent) Molecular Ion (m/z) [M]⁺

Pyridazin-3-amine Not Available 95.05

4-Aminopyridazine 213, 370 (Methanol)[1] 95.05

6-Aminopyridazine Not Available 95.05

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of protons and carbons in

the pyridazin-3-amine isomers.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

Weigh 5-10 mg of the aminopyridazine sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical

due to the potential for proton exchange with the amino group.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Typical parameters include a 90° pulse angle, a spectral width of 0-12 ppm, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise
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ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A wider spectral width (e.g., 0-200 ppm) is necessary.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the pyridazin-3-amine isomers based on

their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid aminopyridazine sample to a fine powder using an agate mortar

and pestle.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the

mortar.

Gently mix the sample and KBr to ensure a homogeneous mixture.

Transfer the mixture to a pellet-forming die and press under high pressure (typically 8-10

tons) to form a transparent or semi-transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range

of 4000-400 cm⁻¹.

Co-add multiple scans to improve the signal-to-noise ratio.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the pyridazin-3-amine isomers.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of the aminopyridazine sample in a suitable UV-grade solvent (e.g.,

ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

From the stock solution, prepare a series of dilutions to a final concentration range suitable

for UV-Vis analysis (typically in the µg/mL range).

Data Acquisition:

Use a quartz cuvette with a 1 cm path length.

Record a baseline spectrum using the pure solvent.

Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g.,

200-400 nm).

Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the pyridazin-3-

amine isomers.

Instrumentation: A mass spectrometer, typically with an Electron Impact (EI) or Electrospray

Ionization (ESI) source.

Sample Preparation (for EI):

For solid samples, a direct insertion probe can be used. A small amount of the solid sample

is placed in a capillary tube at the end of the probe.

For volatile samples, direct injection into the ion source may be possible.
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Data Acquisition (EI):

The sample is introduced into the high-vacuum source of the mass spectrometer.

The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing

ionization and fragmentation.

The resulting positive ions are accelerated and separated based on their mass-to-charge

ratio (m/z).

The mass spectrum is recorded, showing the relative abundance of each ion.

Visualizations
The following diagram illustrates the logical workflow for the comparative spectroscopic

analysis of pyridazin-3-amine isomers.
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Caption: Workflow for the spectroscopic comparison of pyridazin-3-amine isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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